Stafib-1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

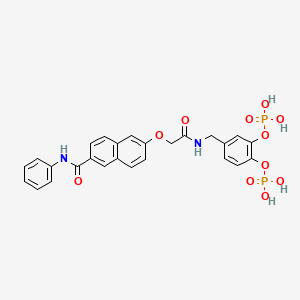

Stafib-1 is the first selective inhibitor of the STAT5b SH2 domain . It has a Ki value of 44 nM and an IC50 value of 154 nM . It is the first small molecule that inhibits the STAT5b SH2 domain with more than 50-fold selectivity over STAT5a .

Synthesis Analysis

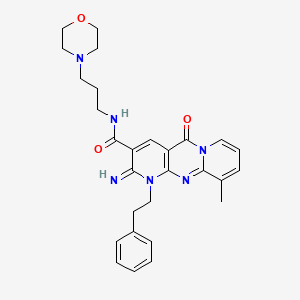

The synthesis of Stafib-1 involves the development of resorcinol bisphosphate to Stafib-1, a phosphatase-stable inhibitor of STAT5a and STAT5b . The study aimed to improve the activity of resorcinol bisphosphate .Molecular Structure Analysis

The molecular weight of Stafib-1 is 602.42, and its formula is C26H24N2O11P2 . The exact molecular structure is not provided in the search results.Physical And Chemical Properties Analysis

Stafib-1 is a solid substance with a white to off-white color . It has a solubility of 100 mg/mL in DMSO .Applications De Recherche Scientifique

STAT5-Selective Small-Molecule Inhibitor

Stafib-1 is a STAT5-Selective Small-Molecule Inhibitor . The transcription factors STAT5a and STAT5b are constitutively active in many human tumors . Stafib-1 is a phosphatase-stable inhibitor of STAT5a and STAT5b with activity in the low micromolar concentration range .

Inhibition of Protein-Protein Interaction Domains

Stafib-1 acts as a moderately active inhibitor of the protein-protein interaction domains, the SH2 domains, of both STAT5a and STAT5b . This inhibition is a valuable approach with promising applications in tumor biology .

Tumor Therapy

The transcription factor STAT5b is a target for tumor therapy . Stafib-1, as a selective inhibitor of the STAT5b SH2 domain, can be used in the treatment of tumors .

Inhibition of STAT5b Activation

Stafib-1 selectively inhibits tyrosine phosphorylation of STAT5b in human leukemia cells . This inhibition induces apoptosis in a STAT5-dependent manner .

Differentiation Between STAT5a and STAT5b

Stafib-1 helps in differentiating between the two STAT5 proteins, STAT5a and STAT5b . While some protein functions are redundant, others are not. Stafib-1, as a selective inhibitor, would be highly beneficial for clarifying their individual roles .

Anticancer Target in Ductal Pancreatic Adenocarcinoma

STAT5b might serve as an anticancer target in ductal pancreatic adenocarcinoma . Stafib-1, as the first selective inhibitor of the STAT5b SH2 domain, can be used in the treatment of this type of cancer .

Mécanisme D'action

Target of Action

Stafib-1 is a selective inhibitor of the STAT5b SH2 domain . The primary targets of Stafib-1 are the transcription factors STAT5a and STAT5b, which are constitutively active in many human tumors . Despite their high degree of sequence homology (96% on the protein level), they have both redundant and non-redundant functions .

Mode of Action

Stafib-1 interacts with its targets by inhibiting the protein-protein interaction domains, the SH2 domains, of both STAT5a and STAT5b . This inhibition results in a decrease in the activity of these transcription factors, thereby reducing their ability to drive cell growth and tumorigenesis .

Biochemical Pathways

The inhibition of STAT5b by Stafib-1 affects multiple biochemical pathways. For instance, STAT5b has been identified as the main driver of cell growth and tumorigenesis . Therefore, the inhibition of STAT5b by Stafib-1 can potentially disrupt these pathways and their downstream effects, leading to a reduction in tumor growth.

Pharmacokinetics

It is known that stafib-1 is a phosphatase-stable inhibitor of stat5a and stat5b with activity in the low micromolar concentration range . This suggests that Stafib-1 may have good bioavailability.

Result of Action

The molecular and cellular effects of Stafib-1’s action include the inhibition of tyrosine phosphorylation of STAT5b in human leukemia cells and the induction of apoptosis in a STAT5-dependent manner . Moreover, Stafib-1 displays significantly increased activity while maintaining high selectivity over the closely related SH2 domain of STAT5a .

Action Environment

For instance, factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability, efficacy, and action

Propriétés

IUPAC Name |

[4-[[[2-[6-(phenylcarbamoyl)naphthalen-2-yl]oxyacetyl]amino]methyl]-2-phosphonooxyphenyl] dihydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O11P2/c29-25(27-15-17-6-11-23(38-40(31,32)33)24(12-17)39-41(34,35)36)16-37-22-10-9-18-13-20(8-7-19(18)14-22)26(30)28-21-4-2-1-3-5-21/h1-14H,15-16H2,(H,27,29)(H,28,30)(H2,31,32,33)(H2,34,35,36) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMUYYYBDKASIKY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C=C(C=C3)OCC(=O)NCC4=CC(=C(C=C4)OP(=O)(O)O)OP(=O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O11P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

602.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Stafib-1 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1-Methylethyl)-3-(2-phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B610952.png)

![7-chloro-3-[2-(6-cyclopropyl-1H-indol-3-yl)-2-oxoethoxy]naphthalene-2-carboxamide](/img/structure/B610953.png)

![N-[2-(5-hydroxy-2-methyl-1H-indol-3-yl)ethyl]-2-methoxyacetamide](/img/structure/B610954.png)